molecular formula C12H15NO2 B6205378 methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 2758001-99-7

methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B6205378
CAS No.: 2758001-99-7
M. Wt: 205.25 g/mol
InChI Key: PHHVWZOSHNAAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a nitrogen-containing heterocyclic compound with a partially saturated quinoline backbone. Its molecular formula is C₁₂H₁₅NO₂ (assuming the "3-methyl" substituent adds one carbon compared to the parent structure in ). The compound features a carboxylate ester group at the 8-position and a methyl group at the 3-position of the tetrahydroquinoline scaffold. While direct crystallographic data for this compound are absent, tools like SHELX and ORTEP (used in related studies ) could elucidate its solid-state structure.

Properties

CAS No.

2758001-99-7

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

InChI

InChI=1S/C12H15NO2/c1-8-6-9-4-3-5-10(12(14)15-2)11(9)13-7-8/h3-5,8,13H,6-7H2,1-2H3

InChI Key

PHHVWZOSHNAAEH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=CC=C2)C(=O)OC)NC1

Purity

95

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of 3-Methylquinoline-8-Carboxylic Acid

The partial hydrogenation of quinoline derivatives represents a direct route to tetrahydroquinolines. For methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate, the reduction of 3-methylquinoline-8-carboxylic acid or its ester precursor is a foundational approach.

Procedure :

  • Sulfonation : 3-Methylquinoline is treated with chlorosulfonic acid (ClSO3_3H) at 140°C to yield 3-methylquinoline-8-sulfonic acid.

  • Hydrogenation : The sulfonic acid derivative undergoes catalytic hydrogenation using hydrogen gas (H2_2) in the presence of Rh-C catalyst and aqueous HCl at 70°C for 16 hours, achieving a 69% yield of 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid.

  • Esterification : The sulfonic acid group is replaced via nucleophilic substitution with methanol under acidic conditions to install the carboxylate ester.

Key Data :

StepReagents/ConditionsYieldReference
1ClSO3_3H, 140°C96%
2H2_2, Rh-C, HCl, 70°C69%
3MeOH, H+^+N/A

Limitations :

  • Sulfonation introduces regioselectivity challenges, requiring precise temperature control.

  • Rhodium catalysts are costly, prompting exploration of alternatives like palladium or nickel.

SmI2_22-Mediated Reduction of Quinolin-2(1H)-Ones

Reductive C–O Bond Cleavage

A novel method for tetrahydroquinoline synthesis involves samarium(II) iodide (SmI2_2)-mediated reduction of quinolin-2(1H)-ones. This approach directly constructs the tetrahydroquinoline core while preserving functional groups.

Procedure :

  • Substrate Preparation : 3-Methylquinolin-2(1H)-one-8-carboxylate is synthesized via Friedel-Crafts acylation or directed ortho-metalation.

  • Reduction : Treatment with SmI2_2, triethylamine (Et3_3N), and water in tetrahydrofuran (THF) at 0–25°C for 2–4 hours cleaves the C–O bond, yielding the tetrahydroquinoline.

Key Data :

ParameterValueReference
Temperature0–25°C
Yield75–85%
Selectivity>95%

Advantages :

  • Mild conditions avoid over-reduction to decahydroquinolines.

  • Compatible with ester groups, eliminating the need for protective strategies.

Bischler-Napieralski Cyclization

Cyclization of β-Arylethylamides

The Bischler-Napieralski reaction is a classical method for constructing tetrahydroisoquinoline (THIQ) scaffolds. Adapted for methyl 3-methyl-THQ-8-carboxylate, this route involves cyclodehydration of an amide precursor.

Procedure :

  • Amide Formation : Condense 2-(3-methylphenyl)ethylamine with methyl 4-formylbenzoate to form the β-arylethylamide.

  • Cyclization : Treat the amide with phosphoryl chloride (POCl3_3) or polyphosphoric acid (PPA) at 80–100°C to induce cyclization.

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) saturates the dihydroquinoline intermediate to the tetrahydroquinoline.

Key Data :

StepReagents/ConditionsYieldReference
1POCl3_3, 80°C65%
2H2_2, Pd/C, EtOH90%

Optimization Insights :

  • Electron-withdrawing groups (e.g., esters) improve cyclization efficiency by stabilizing the transition state.

  • Chiral auxiliaries enable enantioselective synthesis of THIQ derivatives.

Carboxylation of Tetrahydroquinoline Intermediates

CO2_22 Insertion via Organometallic Intermediates

Introducing the carboxylate group at position 8 can be achieved through carbon dioxide fixation.

Procedure :

  • Metalation : Generate the 8-lithio or 8-magnesio derivative of 3-methyl-1,2,3,4-tetrahydroquinoline using n-butyllithium or Grignard reagents.

  • Carboxylation : Bubble CO2_2 through the reaction mixture to form the carboxylic acid.

  • Esterification : Treat the acid with methanol and H2_2SO4_4 to yield the methyl ester.

Key Data :

StepReagents/ConditionsYieldReference
1n-BuLi, THF, −78°C70%
2CO2_2, RT85%
3MeOH, H2_2SO4_495%

Challenges :

  • Regioselective metalation requires directing groups or steric control.

  • CO2_2 sensitivity to moisture necessitates anhydrous conditions.

Multi-Step Synthesis from Aniline Derivatives

Skraup-Doebner Hybrid Approach

Combining the Skraup quinoline synthesis with subsequent functionalization offers a modular route.

Procedure :

  • Quinoline Formation : React 3-methylaniline with glycerol, sulfuric acid, and nitrobenzene to form 3-methylquinoline.

  • Carboxylation : Introduce the carboxylate group via directed ortho-metalation and CO2_2 quenching.

  • Esterification and Reduction : Convert the acid to the methyl ester, then hydrogenate the quinoline ring.

Key Data :

StepReagents/ConditionsYieldReference
1H2_2SO4_4, nitrobenzene50%
2n-BuLi, CO2_260%
3H2_2, Rh-C70%

Drawbacks :

  • Low yields in Skraup synthesis due to side reactions.

  • Multiple purification steps increase complexity.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Catalytic HydrogenationHigh selectivityExpensive catalysts60–70%
SmI2_2 ReductionMild conditionsLimited substrate scope75–85%
Bischler-NapieralskiScalabilityRequires protective groups50–65%
CO2_2 InsertionAtom-economicalMoisture-sensitive70–85%
Multi-Step SynthesisModularityLow overall yield30–50%

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is part of the larger family of tetrahydroquinoline derivatives, which are known for their diverse biological activities. The following points highlight its relevance in medicinal chemistry:

  • Antithrombotic Properties : This compound serves as a precursor in the synthesis of antithrombotic agents such as Argatroban. The biocatalyzed synthesis of enantiomerically pure forms of tetrahydroquinolines has been demonstrated to enhance the efficacy and specificity of these drugs .
  • Neuroprotective Effects : Research indicates that tetrahydroquinoline derivatives exhibit neuroprotective properties. They may help in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .
  • Antimicrobial Activity : Compounds related to this compound have shown antimicrobial activity against various pathogens. This makes them potential candidates for developing new antibiotics .

Synthesis of Pharmaceutical Compounds

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Chiral Synthons : this compound can be used as a chiral synthon in asymmetric synthesis. Its derivatives have been employed to create complex molecules with high stereochemical purity .
  • Quality Control Standards : In pharmaceutical manufacturing, it serves as a reference standard for quality control (QC) and quality assurance (QA) processes during the production of related compounds like Argatroban .

Case Study 1: Synthesis of Antithrombotic Agents

A study focused on the biocatalyzed synthesis of (R) and (S) enantiomers of 3-methyl-1,2,3,4-tetrahydroquinoline demonstrated its utility as a chiral synthon for developing Argatroban analogs. The research highlighted the efficiency of enzymatic methods in producing optically pure compounds suitable for therapeutic applications .

Case Study 2: Antimicrobial Activity Evaluation

Research evaluated the antimicrobial properties of various tetrahydroquinoline derivatives, including this compound. The findings indicated significant activity against Gram-positive bacteria and fungi, suggesting potential for further development into antimicrobial agents .

Comparative Data Table

Application AreaDescriptionReferences
Antithrombotic AgentsUsed in synthesizing Argatroban and its analogs
Neuroprotective EffectsPotential treatment for neurodegenerative disorders
Antimicrobial ActivityExhibits activity against various pathogens
Chiral SynthonsImportant for asymmetric synthesis in pharmaceuticals
Quality Control StandardsReference standard in pharmaceutical production

Mechanism of Action

The mechanism of action of methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with neurotransmitter receptors in the brain, affecting neurological functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally related to several tetrahydroquinoline derivatives:

Compound Name Substituents Molecular Formula Key Functional Groups Molecular Weight Key Properties/Applications References
Methyl 1,2,3,4-THQ-8-carboxylate None at 3-position; ester at 8-position C₁₁H₁₃NO₂ Carboxylate ester 191.23 Intermediate in organic synthesis
8-Methyl-1,2,3,4-THQ Methyl at 8-position C₁₀H₁₃N None (non-polar) 147.22 Potential ligand for metal complexes
6-Bromo-1,2,3,4-THQ-8-carboxylate Bromine at 6-position; ester at 8 C₁₁H₁₂BrNO₂ Halogen (Br), carboxylate ester 270.12 Halogenation enhances reactivity
(3S)-3-Methyl-1,2,3,4-THQ-8-sulfonic acid Sulfonic acid at 8; chiral 3-methyl C₁₀H₁₃NO₃S Sulfonic acid, chiral center 227.28 High acidity, potential bioactivity
6-Methyl-1,2,3,4-THQ Methyl at 6-position C₁₀H₁₃N None (non-polar) 147.22 Industrial solvent or intermediate

Key Observations :

Polarity and Solubility: The carboxylate ester in the target compound increases polarity compared to non-carboxylated analogs like 8-methyl-THQ . This likely improves aqueous solubility, critical for biological applications.

Reactivity : Brominated derivatives (e.g., 6-bromo-THQ-8-carboxylate) exhibit enhanced reactivity for cross-coupling reactions, whereas sulfonic acid analogs (e.g., 8-sulfonic acid) display stronger acidity and ionic character .

Biological Interactions : Carboxylate groups, as seen in squarine dyes (), facilitate spontaneous binding to proteins like bovine serum albumin (BSA) via electrostatic interactions. The target compound may exhibit similar binding behavior, though direct studies are absent .

Stereochemistry : The (3S)-methyl substituent in the sulfonic acid derivative introduces chirality, which could influence enantioselective interactions in drug design .

Biological Activity

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H13NO2
  • Molecular Weight : 191.23 g/mol
  • Structural Features : The compound features a tetrahydroquinoline structure with a methyl group at the 3-position and a carboxylate group at the 8-position. These substitutions play a crucial role in its biological activity and chemical reactivity.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its mechanism of action likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, particularly those involved in cancer progression and microbial resistance.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have shown the ability to evoke cellular stress by altering intracellular ROS levels, leading to apoptosis in cancer cells .
  • Cellular Signaling Pathway Interference : It may interfere with critical signaling pathways such as PI3K/AKT/mTOR, which are essential for cell growth and survival .

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. For instance:

  • A derivative of tetrahydroquinoline demonstrated significant antiproliferative activity against colorectal cancer (CRC) cells by inducing oxidative stress and disrupting cell cycle regulation .
  • The compound's ability to suppress colony formation and migration of cancer cells suggests its potential as a lead compound for drug development targeting CRC .

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. This compound may exhibit similar effects by:

  • Targeting bacterial enzymes or receptors that are critical for microbial survival.
  • Modulating resistance mechanisms in pathogens through enzyme inhibition or disruption of metabolic pathways.

Case Studies and Research Findings

StudyFindings
This compound shows promise as an enzyme inhibitor in cancer pathways.
Demonstrated significant antiproliferative effects against CRC cells via ROS modulation.
Tetrahydroquinoline derivatives exhibit anti-inflammatory and anti-diabetic properties in various models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.